
2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a bromine atom attached to a phenylethylidene group, which is further linked to a hydrazine carboxamide moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide typically involves the nucleophilic addition-elimination reaction of intermediates with hydrazine derivatives. One common method includes the reaction of 2-bromoacetophenone with hydrazine hydrate under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation reactions: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted hydrazine derivative, while oxidation can produce a corresponding oxime or nitroso compound .
科学的研究の応用
2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide has several scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential pharmacological activities, such as antileishmanial and antimalarial properties.
Organic synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and other complex molecules.
Biological research: The compound is used in studies involving enzyme inhibition and molecular docking to understand its interactions with biological targets.
作用機序
The mechanism of action of 2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which contribute to its binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-(1-Phenylethylidene)-1-hydrazinecarboxamide: A similar compound with a phenylethylidene group but without the bromine atom.
Phenylethylidenehydrazine: Another related compound that lacks the carboxamide group.
Uniqueness
The presence of the bromine atom in 2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide imparts unique reactivity and biological activity compared to its analogs. This halogen substitution can enhance the compound’s lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties .
特性
CAS番号 |
34600-69-6 |
|---|---|
分子式 |
C9H10BrN3O |
分子量 |
256.10 g/mol |
IUPAC名 |
[(2-bromo-1-phenylethylidene)amino]urea |
InChI |
InChI=1S/C9H10BrN3O/c10-6-8(12-13-9(11)14)7-4-2-1-3-5-7/h1-5H,6H2,(H3,11,13,14) |
InChIキー |
WAYHXIWJDDDBPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NNC(=O)N)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


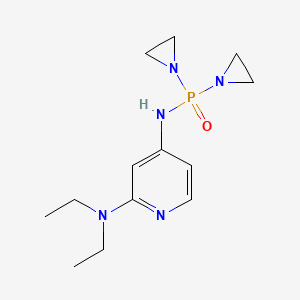

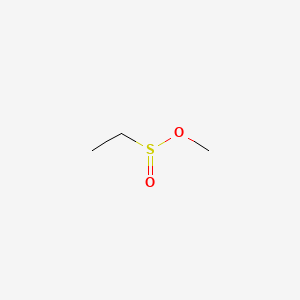
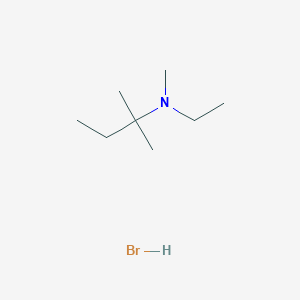
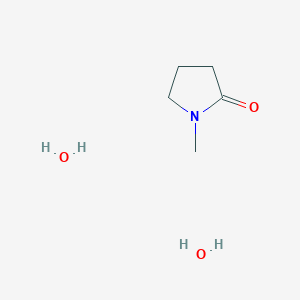
![1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14675698.png)
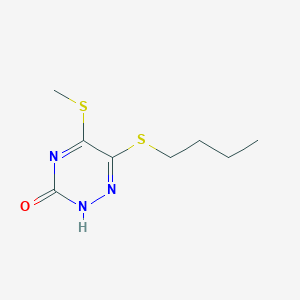
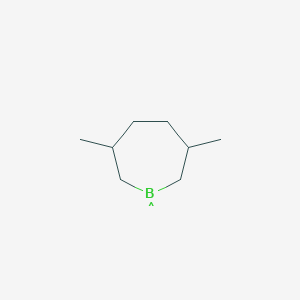
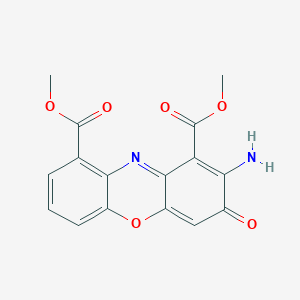

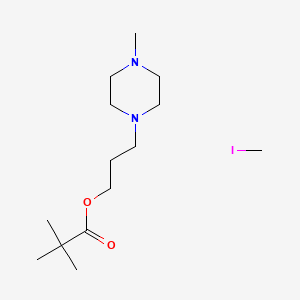
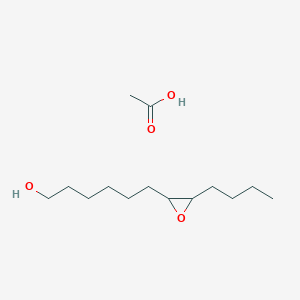
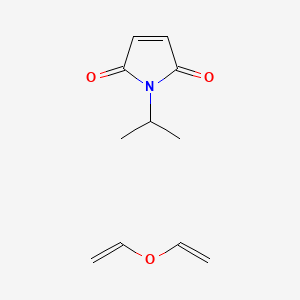
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
